molecular formula C24H23NO3 B4299402 10-(3,4-diethoxybenzyl)acridin-9(10H)-one

10-(3,4-diethoxybenzyl)acridin-9(10H)-one

Cat. No. B4299402
M. Wt: 373.4 g/mol
InChI Key: SNJGRJSYWGBZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3,4-diethoxybenzyl)acridin-9(10H)-one, also known as DAAO, is a flavoenzyme that plays a crucial role in the metabolism of tryptophan. This enzyme is highly conserved in mammals and is involved in the degradation of D-amino acids. DAAO has been extensively studied due to its potential therapeutic applications in various diseases, including schizophrenia, cancer, and pain.

Mechanism of Action

10-(3,4-diethoxybenzyl)acridin-9(10H)-one works by oxidizing D-amino acids, which are not normally present in the body, into their corresponding alpha-keto acids. This reaction produces hydrogen peroxide, which can be toxic to cells in high concentrations. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one is believed to play a role in the regulation of glutamate neurotransmission by controlling the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the metabolism of tryptophan and D-amino acids, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, oxidative stress, and inflammation. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has also been shown to have anti-tumor effects and to regulate pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in lab experiments is its high specificity for D-amino acids. This allows researchers to study the effects of specific D-amino acids on biological systems. However, the production of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one can be challenging, and its activity can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for research on 10-(3,4-diethoxybenzyl)acridin-9(10H)-one. One area of interest is the development of novel therapies for schizophrenia and other psychiatric disorders that target the regulation of glutamate neurotransmission. Another area of interest is the development of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one inhibitors for the treatment of cancer and pain. Additionally, further research is needed to fully understand the role of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in the regulation of oxidative stress and inflammation.

Scientific Research Applications

10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been extensively studied for its potential therapeutic applications in various diseases. In schizophrenia, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, which is believed to play a role in the pathophysiology of the disease. In cancer, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In pain, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of pain perception, making it a potential target for the development of novel pain therapies.

properties

IUPAC Name

10-[(3,4-diethoxyphenyl)methyl]acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-3-27-22-14-13-17(15-23(22)28-4-2)16-25-20-11-7-5-9-18(20)24(26)19-10-6-8-12-21(19)25/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJGRJSYWGBZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Acridin-9-one, 10-(3,4-diethoxybenzyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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